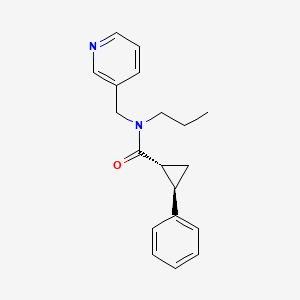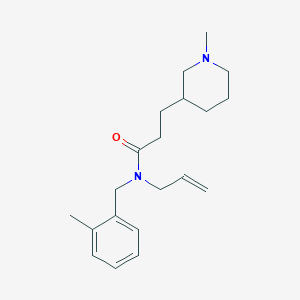![molecular formula C21H24N6O B5902908 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that exhibits potent and selective affinity for dopamine D2 and D3 receptors, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one exerts its pharmacological effects by binding to dopamine D2 and D3 receptors in the brain, which are involved in the regulation of motor function, reward, and cognition. By modulating dopamine signaling, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one can enhance dopamine transmission in the mesolimbic pathway, leading to improved motor function and reduced psychotic symptoms.
Biochemical and Physiological Effects:
4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has been shown to exert a range of biochemical and physiological effects in the brain, including the modulation of dopamine release, the regulation of neuronal activity, and the enhancement of synaptic plasticity. These effects are thought to underlie the therapeutic potential of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one is its high selectivity for dopamine D2 and D3 receptors, which reduces the risk of off-target effects. Additionally, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development.
However, one of the limitations of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one is its potential for inducing extrapyramidal side effects, which are commonly associated with dopamine receptor antagonists. Furthermore, the long-term safety and efficacy of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one in humans are yet to be fully established.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one. One potential area of investigation is the use of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one in combination with other drugs to enhance its therapeutic efficacy. Another direction is the exploration of the underlying molecular mechanisms of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one's pharmacological effects, which could lead to the development of more selective and potent compounds.
Conclusion:
In conclusion, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one is a novel compound with promising therapeutic potential in various neurological disorders. Its high selectivity for dopamine D2 and D3 receptors, coupled with its good pharmacokinetic properties, make it a suitable candidate for clinical development. Further research is needed to fully elucidate the molecular mechanisms of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one's pharmacological effects and to establish its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one involves the reaction of 4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidine-2-amine with 1-phenylpiperazine-2,6-dione in the presence of a suitable solvent and catalyst. The reaction yields 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has shown promising results in improving motor function, reducing psychotic symptoms, and attenuating drug-seeking behavior.
Eigenschaften
IUPAC Name |
4-[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-3-11-27-16(2)18(14-23-27)19-9-10-22-21(24-19)25-12-13-26(20(28)15-25)17-7-5-4-6-8-17/h4-10,14H,3,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWWUKJPQKOQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=NC=C2)N3CCN(C(=O)C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]butan-1-ol](/img/structure/B5902833.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
![2-(isopropylamino)-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B5902859.png)
![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)
![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)


![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)